1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
描述
1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core with dimethylphenyl and methylphenyl substituents
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-9-17(10-8-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-6-4-5-15(2)16(19)3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMVGDPNFLAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
One-Pot Synthesis Using POCl₃
A widely adopted method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with carboxylic acids in the presence of POCl₃. This approach, detailed by Wang et al. (2010), enables simultaneous cyclization and oxidation to form the pyrimidin-4-one ring. For instance, heating 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile with acetic acid and POCl₃ at reflux (110–120°C) for 2 hours yields the intermediate pyrazolo[3,4-d]pyrimidin-4-one. The reaction proceeds via in situ generation of acyl chlorides, which facilitate intramolecular condensation. Neutralization with potassium carbonate (K₂CO₃) and subsequent filtration typically provide yields exceeding 85%.
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. A study by Smith et al. (2018) demonstrated that reacting β-ketonitriles with hydrazine hydrate in methanol under microwave conditions (150°C, 100 W) for 5 minutes forms 5-aminopyrazole intermediates. Subsequent addition of β-ketoesters and acetic acid under further microwave irradiation (150°C, 2 hours) completes the cyclocondensation, achieving yields up to 98%. This method reduces reaction times from hours to minutes while maintaining high efficiency.
Functionalization at the 1-Position: Introduction of the 2,3-Dimethylphenyl Group
The 1-position of the pyrazolo[3,4-d]pyrimidin-4-one core is functionalized via nucleophilic substitution or Ullmann-type coupling.
Substitution Using 2,3-Dimethylphenylboronic Acid
A Suzuki-Miyaura coupling reaction can introduce the 2,3-dimethylphenyl group. Treating the brominated pyrazolo[3,4-d]pyrimidin-4-one intermediate with 2,3-dimethylphenylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture at 80°C for 12 hours achieves aryl substitution. Yields range from 70–80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Direct Alkylation Under Basic Conditions
Alternatively, alkylation with 2,3-dimethylbenzyl chloride in dimethylformamide (DMF) using potassium tert-butoxide (t-BuOK) as a base at 60°C for 6 hours provides the 1-(2,3-dimethylphenyl) derivative. This method avoids transition-metal catalysts but requires stringent moisture control.
Functionalization at the 5-Position: Introduction of the 4-Methylbenzyl Group
The 5-position is alkylated via a Mannich reaction or nucleophilic substitution.
Mannich Reaction with 4-Methylbenzylamine
Condensing the pyrazolo[3,4-d]pyrimidin-4-one with 4-methylbenzylamine and formaldehyde in ethanol at reflux (78°C) for 8 hours introduces the 4-methylbenzyl group at the 5-position. The reaction proceeds via imine formation followed by reduction, yielding the target adduct in 65–75% yield.
Alkylation with 4-Methylbenzyl Chloride
Direct alkylation using 4-methylbenzyl chloride and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature over 12 hours achieves selective 5-position substitution. Quenching with ice water and extraction with dichloromethane (DCM) affords the product in 80% yield after recrystallization from ethanol.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
- Temperature : Cyclocondensation reactions require elevated temperatures (120–150°C), whereas alkylation proceeds optimally at 0–60°C.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization, while THF or toluene favors alkylation.
- Catalysts : Pd(OAc)₂ for coupling reactions and POCl₃ for cyclization are indispensable.
Comparative Analysis of Synthetic Routes
The microwave-assisted route offers superior efficiency and scalability, whereas the POCl₃ method is preferable for laboratory-scale synthesis due to its simplicity.
化学反应分析
1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar pyrazolo[3,4-d]pyrimidin-4-one core but differ in their substituents, which can lead to variations in their chemical and biological properties
生物活性
The compound 1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. The compound has shown promising results against various cancer cell lines. For instance, it was evaluated in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant cytotoxicity. The mechanism involves the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo derivatives are well-documented. The compound has been shown to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders .
Antimicrobial Activity
Pyrazolo derivatives also display antimicrobial properties. The compound has been tested against various bacterial strains, revealing significant inhibitory effects. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Modifications to the phenyl groups and the pyrazolo core can significantly influence their potency and selectivity. For instance, substituents on the 2 and 3 positions of the dimethylphenyl moiety have been linked to enhanced antitumor activity .
Summary of Biological Activities
Structure-Activity Relationship Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methyl | Increased cytotoxicity |
| 3 | Hydroxyl | Enhanced anti-inflammatory properties |
| 5 | Halogen | Broadened antimicrobial spectrum |
Case Study 1: Antitumor Efficacy
In a study involving various pyrazolo derivatives, This compound was tested alongside other compounds. The results indicated that this derivative exhibited a higher potency against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin. The combination index method revealed a synergistic effect when used in conjunction with doxorubicin, enhancing overall efficacy .
Case Study 2: Anti-inflammatory Potential
Another study focused on evaluating the anti-inflammatory properties of this compound in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when administered at specific dosages. This suggests its potential use as a therapeutic agent for chronic inflammatory conditions .
常见问题
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R₁/R₂) | Target Enzyme (IC₅₀, μM) | Key Finding |
|---|---|---|
| 2,3-dimethylphenyl | EGFR (0.45) | High selectivity due to hydrophobic interactions |
| 4-methylphenylmethyl | CDK2 (1.2) | Moderate activity; steric hindrance limits binding |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and enzyme batches .
- Control Compounds : Use reference inhibitors (e.g., Erlotinib for EGFR) to calibrate activity thresholds .
- Computational Validation : Molecular docking (AutoDock Vina) identifies binding pose discrepancies due to solvent effects .
Advanced: What strategies improve pharmacokinetic properties like solubility?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the 4-oxo position to enhance aqueous solubility .
- Co-solvents : Use cyclodextrin complexes for in vivo studies to improve bioavailability .
- LogP Optimization : Replace hydrophobic groups (e.g., methyl with hydroxyl) to reduce logP from 3.8 to 2.5 .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability in GROMACS (10 ns trajectories) to assess target residence time .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
- ADMET Prediction : SwissADME estimates metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Advanced: What experimental approaches validate mechanism of action?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values) with immobilized targets .
- Western Blotting : Confirm downstream pathway modulation (e.g., phosphorylated ERK reduction in MAPK signaling) .
- CRISPR Knockout Models : Use EGFR-KO cell lines to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
